Butyne-DOTA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyne-DOTA can be synthesized through a solid-phase synthesis method. This involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. The resultant DOTA is then linked to peptides, which are subsequently radiolabeled . Another method involves a one-pot three-component reaction, where this compound is synthesized using 3-butyn-1-ol, sodium iodide, and a polymer .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercial DOTA-tris(t-butyl ester) as a starting material. This is then reacted with butynylamine under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Butyne-DOTA undergoes various types of chemical reactions, including:
Substitution Reactions: The butynyl group can participate in nucleophilic substitution reactions.
Coordination Reactions: The DOTA moiety can form stable complexes with metal ions under physiological conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cyclen Precursor: Used in the solid-phase synthesis of DOTA.
Sodium Iodide: Used in the one-pot three-component reaction.
Major Products Formed
The major products formed from the reactions of this compound are typically metal complexes, which are valuable in imaging and therapeutic applications .
Scientific Research Applications
Butyne-DOTA has a wide range of applications in scientific research, including:
Chemistry: Used as a bifunctional chelator in coordination chemistry.
Biology: Utilized in bioconjugation for the development of targeted imaging agents.
Industry: Used in the production of diagnostic and therapeutic agents.
Mechanism of Action
Butyne-DOTA exerts its effects through its ability to form stable complexes with metal ions. The DOTA moiety coordinates with metal ions, while the butynyl group allows for conjugation with peptides and other molecules. This enables the targeted delivery of imaging agents and therapeutics to specific sites in the body .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyl-DOTA: Another bifunctional chelator with similar applications in coordination chemistry and bioconjugation.
2-Aminoethyl-mono-amide-DOTA-tris(t-butyl ester): Used in the synthesis of metal-based imaging agents.
Uniqueness
Butyne-DOTA is unique due to its butynyl group, which allows for versatile conjugation with various molecules. This makes it particularly valuable in the development of targeted imaging agents and therapeutics .
Properties
Molecular Formula |
C20H33N5O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H33N5O7/c1-2-3-4-21-17(26)13-22-5-7-23(14-18(27)28)9-11-25(16-20(31)32)12-10-24(8-6-22)15-19(29)30/h1H,3-16H2,(H,21,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
VHCJKLQZEJPXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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